3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one is a heterocyclic compound that belongs to the class of furochromenes These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one can be achieved through a multicomponent reaction involving 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furochromene moiety in acidic media . This method allows for the efficient synthesis of the target compound with a high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique properties make it useful in developing new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 13-butyl-6,7-dimethoxy-3,3-bis(6-methoxybiphenyl-3-yl)-3,13-dihydrobenzo[h]indeno[2,1-f]chromen-13-ol
Uniqueness
3-(4-methoxyphenyl)-4-methyl-9-propyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substituents and the resulting chemical properties
Properties
Molecular Formula |
C22H20O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-9-propylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C22H20O4/c1-4-5-15-11-19(23)26-18-10-13(2)20-17(12-25-22(20)21(15)18)14-6-8-16(24-3)9-7-14/h6-12H,4-5H2,1-3H3 |
InChI Key |
ILWDXRDZLZWEGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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